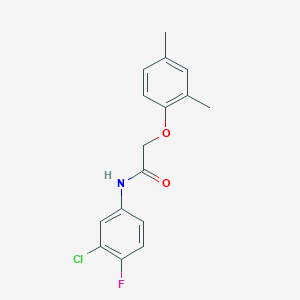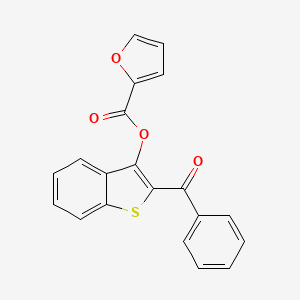
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CFDPAN, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the production of inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to be effective in various cell lines and animal models, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help to better understand the therapeutic potential of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide and guide the development of new treatments. Another area of research is the optimization of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide synthesis and formulation to improve its solubility and bioavailability. This will help to improve its efficacy in vivo. Finally, further studies are needed to evaluate the safety and toxicity of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide in preclinical and clinical settings.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a promising chemical compound that has gained attention for its potential therapeutic applications in cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the preservation of neuronal function. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide will help to better understand its therapeutic potential and guide the development of new treatments.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reacted with chloroacetyl chloride to yield N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been optimized to yield high purity and high yield.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECAKJNTJLNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)


![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)